molecular formula C9H11NO3 B1438775 1-(4-Methyl-3-nitrophenyl)ethan-1-ol CAS No. 35781-36-3

1-(4-Methyl-3-nitrophenyl)ethan-1-ol

Cat. No. B1438775
CAS RN: 35781-36-3
M. Wt: 181.19 g/mol
InChI Key: AFEJLWMIIDXXMN-UHFFFAOYSA-N
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Description

“1-(4-Methyl-3-nitrophenyl)ethan-1-ol” is a chemical compound with the CAS Number 35781-36-3 . It has a molecular weight of 181.19 . The IUPAC name for this compound is 1-(4-methyl-3-nitrophenyl)ethanol .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 181.19 . The compound is a powder . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

  • Complex Molecular Synthesis : The compound is involved in the synthesis of complex molecules like (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, where it likely contributes to the formation of intricate molecular structures. The study detailed the synthesis and structural confirmation via nuclear magnetic resonance spectroscopy, single-crystal X-ray, and elemental analysis (Abdel-Wahab et al., 2023).

  • Formation of Heterocycles : Similar compounds are used in reactions to create heterocyclic structures, a fundamental process in medicinal chemistry for drug development. For instance, reactions involving similar nitrophenyl compounds resulted in the formation of (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide, highlighting the compound's role in constructing complex chemical entities (Kariuki et al., 2022).

Bioremediation and Environmental Chemistry The compound's derivatives or related structures are also significant in environmental chemistry, particularly in the biodegradation of pollutants:

  • Biodegradation of Pesticides : Research indicates that derivatives of similar nitrophenol compounds are major breakdown products of certain pesticides and are subject to biodegradation. For example, 3-Methyl-4-nitrophenol, a structurally related compound, is a breakdown product of fenitrothion and was shown to be biodegradable by Ralstonia sp. SJ98, illustrating the potential of microorganisms in environmental decontamination (Bhushan et al., 2000).

Material Science and Physical Chemistry The properties and interactions of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol and its derivatives have implications in materials science and physical chemistry:

  • Phase Equilibrium Studies : Investigations into the phase equilibrium of related nitrophenyl compounds provide insights into the solubility and crystallization behaviors, which are crucial for material processing and formulation. For instance, the ternary phase equilibrium studies of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone offer valuable data for the separation and crystallization processes in different solvents (Li et al., 2019).

  • Chemosensor Development : Derivatives of the compound are used in developing chemosensors, indicating their role in chemical detection and sensing technologies. For instance, a study on a Schiff base derivative showed its high selectivity as a colorimetric chemosensor for cyanide in aqueous solutions, underscoring the compound's utility in analytical chemistry (Na et al., 2014).

Safety and Hazards

The safety information available indicates that “1-(4-Methyl-3-nitrophenyl)ethan-1-ol” has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEJLWMIIDXXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(4-methyl-3-nitrophenyl)ethan-1-one (2.00 g) in ethanol/tetrahydrofuran (15 mL/7.5 mL) was added sodium borohydride (211 mg), and the mixture was stirred at room temperature for 10 minutes. To the reaction mixture were added 0.5 mol/L hydrochloric acid and water, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and saturated brine successively, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure to obtain the title compound (1.96 g). 1H-NMR (CDCl3) δ ppm: 1.52 (3H, d, J=6.5 Hz), 1.84-1.95 (1H, m), 2.59 (3H, s), 4.91-5.02 (1H, m), 7.32 (1H, d, J=7.9 Hz), 7.52 (1H, dd, J=1.8, 7.9 Hz), 7.99 (1H, d, J=1.8 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
211 mg
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofuran
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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